(S)-(-)-Mrjf22

Description

Properties

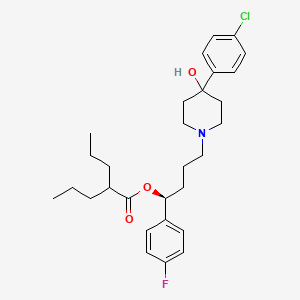

Molecular Formula |

C29H39ClFNO3 |

|---|---|

Molecular Weight |

504.1 g/mol |

IUPAC Name |

[(1S)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butyl] 2-propylpentanoate |

InChI |

InChI=1S/C29H39ClFNO3/c1-3-6-23(7-4-2)28(33)35-27(22-9-15-26(31)16-10-22)8-5-19-32-20-17-29(34,18-21-32)24-11-13-25(30)14-12-24/h9-16,23,27,34H,3-8,17-21H2,1-2H3/t27-/m0/s1 |

InChI Key |

ZMMTZQWVQFDIBG-MHZLTWQESA-N |

Isomeric SMILES |

CCCC(CCC)C(=O)O[C@@H](CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |

Canonical SMILES |

CCCC(CCC)C(=O)OC(CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

(S)-(-)-Mrjf22: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Anti-cancer Agent

Abstract

(S)-(-)-Mrjf22 is a novel synthetic compound that has demonstrated significant potential as a multifunctional agent in the context of cancer therapy, particularly for uveal melanoma.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It details the experimental protocols for its synthesis and biological evaluation, and visually represents its mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is the (S)-enantiomer of a valproate ester of haloperidol metabolite II.[1][2] It is a prodrug designed to dually target sigma (σ) receptors and histone deacetylases (HDACs).[1]

Chemical Structure

-

IUPAC Name: (S)-(4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl) 2-propylpentanoate

-

CAS Number: 2757301-90-7

-

Molecular Formula: C₂₉H₃₉ClFNO₃

-

SMILES Notation: CCC(CCC)C(=O)O[C@]1(CCN(CC1)CCCC(=O)C2=CC=C(F)C=C2)C3=CC=C(Cl)C=C3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 504.08 g/mol | |

| Appearance | Powder | |

| Storage Conditions | -20°C for 3 years (powder); -80°C for 1 year (in solvent) | |

| Optical Rotation | [α]D²⁰ = -26.0° (c 1.0, CHCl₃) |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-cancer properties, primarily through its dual-action mechanism involving the modulation of sigma (σ) receptors and the inhibition of histone deacetylases (HDACs).

Anti-angiogenic and Anti-migratory Effects

This compound has demonstrated significant anti-angiogenic activity. It effectively reduces the viability of human retinal endothelial cells (HRECs) and inhibits tube formation. Furthermore, it exhibits potent anti-migratory effects in both endothelial and tumor cells, a crucial aspect in preventing metastasis. Studies have shown that the (S)-enantiomer is more potent in its anti-migratory effects compared to the (R)-enantiomer and the racemic mixture.

Dual-Targeting Mechanism

The biological activity of this compound stems from its ability to act on two distinct cellular targets:

-

Sigma (σ) Receptors: The haloperidol metabolite II moiety of the molecule interacts with sigma receptors. Specifically, it acts as a σ₁ receptor antagonist and a σ₂ receptor agonist. This modulation of sigma receptor activity is linked to the induction of apoptosis and autophagy in cancer cells.

-

Histone Deacetylases (HDACs): The valproic acid component of this compound functions as an HDAC inhibitor. Inhibition of HDACs leads to the hyperacetylation of histones, which in turn affects gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

The following diagram illustrates the proposed dual-action mechanism of this compound.

Caption: Dual-action mechanism of this compound.

Experimental Protocols

Asymmetric Synthesis of this compound

The asymmetric synthesis of this compound is a multi-step process that begins with the stereoselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one. A generalized workflow for the synthesis is presented below.

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Stereoselective Reduction: 4-chloro-1-(4-fluorophenyl)butan-1-one is treated with (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™) to achieve a highly stereoselective reduction of the ketone.

-

Formation of (S)-(-)-HP-mII: The resulting chiral alcohol undergoes a nucleophilic substitution reaction with 4-(4-chlorophenyl)hydroxypiperidine to yield (S)-(-)-haloperidol metabolite II ((S)-(-)-HP-mII).

-

Esterification: Finally, (S)-(-)-HP-mII is esterified with 2-propylpentanoyl chloride (valproyl chloride) to produce the final product, this compound.

Cell Migration Assay (Wound Healing Assay)

The anti-migratory properties of this compound can be assessed using a wound healing assay.

Protocol:

-

Plate human uveal melanoma cells (e.g., 92-1 cell line) in a multi-well plate and grow to confluence.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control.

-

Incubate the plate and acquire images of the wound at different time points (e.g., 0, 24, 48 hours).

-

Quantify the rate of wound closure to determine the effect of the compound on cell migration.

Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways.

Sigma Receptor Signaling

This compound's interaction with σ₁ and σ₂ receptors initiates a signaling cascade that ultimately leads to apoptosis and inhibition of cell migration. The precise downstream effectors are still under investigation, but the general pathway is depicted below.

Caption: this compound and sigma receptor signaling.

HDAC Inhibition Pathway

As an HDAC inhibitor, the valproic acid moiety of this compound leads to chromatin remodeling and changes in gene expression, resulting in anti-cancer effects.

Caption: this compound and HDAC inhibition pathway.

Conclusion

This compound is a promising dual-action therapeutic agent with significant potential for the treatment of uveal melanoma and potentially other cancers. Its ability to simultaneously target sigma receptors and HDACs provides a multi-pronged attack on cancer cell proliferation, migration, and angiogenesis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding for researchers and drug developers interested in advancing the study of this novel compound.

References

- 1. Haloperidol Metabolite II Valproate Ester (S)-(−)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloperidol Metabolite II Valproate Ester this compound: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-Mrjf22: A Multifaceted Approach to Combating Uveal Melanoma

(S)-(-)-Mrjf22, a novel dual-targeting compound, has emerged as a promising therapeutic candidate for uveal melanoma, the most common and aggressive intraocular tumor in adults. This technical guide provides an in-depth analysis of its mechanism of action, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound is a prodrug that combines the sigma (σ) ligand haloperidol metabolite II with the histone deacetylase (HDAC) inhibitor valproic acid.[1][2] This unique combination allows it to simultaneously modulate multiple signaling pathways implicated in cancer progression, particularly angiogenesis and cell migration.[1][2]

Core Mechanism of Action

The therapeutic potential of this compound stems from its ability to act on two distinct molecular targets:

-

Sigma (σ) Receptors: These receptors, particularly the σ1 and σ2 subtypes, are overexpressed in various tumor cell lines and are involved in cell proliferation, survival, and motility.[1] this compound is believed to act as a σ1 receptor antagonist and a σ2 receptor agonist.

-

σ1 Receptor Antagonism: The σ1 receptor, a chaperone protein at the mitochondria-associated membrane, is implicated in apoptosis and angiogenesis. Its presence in cancer cells has been shown to increase the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of blood vessel formation that fuels tumor growth. By antagonizing the σ1 receptor, this compound can potentially inhibit these pro-cancerous activities.

-

σ2 Receptor Agonism: The σ2 receptor, identified as the ER-resident transmembrane protein 97 (TMEM97), is a biomarker for cell proliferation. Agonism of the σ2 receptor has been linked to the induction of apoptosis and autophagy, processes that lead to programmed cell death.

-

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones, which can affect the expression of genes involved in cell cycle arrest, apoptosis, and the inhibition of angiogenesis. Valproic acid, a component of this compound, is a known HDAC inhibitor that can induce G1 cell-cycle arrest in uveal melanoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound and its related compounds in preclinical studies.

Table 1: Inhibitory Concentration (IC50) Values on Human Retinal Endothelial Cell (HREC) Viability

| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| This compound | >20 | 12.5 ± 1.1 | 8.9 ± 0.7 |

| (R)-(+)-Mrjf22 | >20 | 13.1 ± 1.5 | 9.2 ± 0.9 |

| (±)-Mrjf22 | >20 | 12.8 ± 1.3 | 9.1 ± 0.8 |

Data represents the concentration at which 50% of cell viability is inhibited.

Table 2: Antiproliferative Activity on Human Uveal Melanoma (92-1) Cells

| Compound | Estimated IC50 (µM) |

| This compound | 4.45 |

| (R)-(+)-Mrjf22 | 4.95 |

| (±)-Mrjf22 | 5.46 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for in vitro studies of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human Retinal Endothelial Cells (HRECs) are seeded into 96-well plates at a density of 5 x 10³ cells per well.

-

Incubation: Cells are allowed to adhere and grow for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1.0, 2.5, 5.0, 10.0, and 20.0 µM).

-

Incubation: Cells are incubated with the compound for 24, 48, and 72 hours.

-

MTT Addition: 3-[4,5–dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3 hours.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Cell Proliferation Assay (Crystal Violet Staining)

-

Cell Seeding: Human uveal melanoma 92-1 cells are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Fixation: The medium is removed, and cells are fixed with 4% paraformaldehyde.

-

Staining: Cells are stained with 0.5% crystal violet solution.

-

Washing: Excess stain is washed away with water.

-

Solubilization: The stain is solubilized with 33% acetic acid.

-

Measurement: The absorbance is measured at 590 nm.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Cells (e.g., HRECs or 92-1 cells) are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Washing: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Fresh medium containing the desired concentration of this compound is added.

-

Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours).

-

Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to determine cell migration.

Gene Expression Analysis (Reverse Transcription Polymerase Chain Reaction - RT-PCR)

-

Cell Culture and Treatment: Human uveal melanoma 92-1 cells are cultured and treated with this compound.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR amplification of the target genes (e.g., SIGMAR1 for σ1 receptor and TMEM97 for σ2 receptor) using specific primers. A housekeeping gene (e.g., 45S Ribosomal pre-RNA) is used as a positive control.

-

Gel Electrophoresis: The PCR products are separated on an agarose gel and visualized to determine the expression levels of the target genes.

Conclusion

This compound represents a promising multi-targeted therapeutic agent for uveal melanoma. Its dual action on sigma receptors and HDACs provides a multifaceted approach to inhibiting key cancer progression pathways, including angiogenesis and cell migration. The data presented in this guide underscores its potential and provides a foundation for further research and development. The detailed experimental protocols offer a practical resource for scientists seeking to validate and expand upon these findings.

References

(S)-(-)-Mrjf22: A Comprehensive Technical Guide to its Sigma Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Mrjf22 is the levorotatory enantiomer of a novel multifunctional agent with significant potential in the field of oncology, particularly in the treatment of uveal melanoma.[1][2][3] It is a prodrug that combines the pharmacophores of haloperidol metabolite II, a sigma (σ) receptor ligand, and valproic acid, a histone deacetylase (HDAC) inhibitor.[1][4] This strategic combination results in a compound with potent antiangiogenic and antimigratory properties. Understanding the specific interactions of this compound with its molecular targets is crucial for its development as a therapeutic agent. This technical guide provides an in-depth analysis of the sigma receptor binding affinity of this compound, including quantitative data, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Sigma Receptor Binding Affinity

The affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been determined through radioligand binding assays. The data, presented in Table 1, reveals a distinct binding profile for the (S)-(-)-enantiomer compared to its racemic mixture and the (R)-(+)-enantiomer.

Data Presentation

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

| This compound | 16 | 56 |

| (±)-Mrjf22 | 13 | Not explicitly stated, but higher than enantiomers |

| (R)-(+)-Mrjf22 | 64 | 74 |

| Data sourced from preliminary studies on this compound as a potential agent against uveal melanoma. |

The data indicates that this compound possesses a high affinity for the σ₁ receptor, comparable to the racemic mixture, and a significantly higher affinity than the (R)-(+)-stereoisomer. Notably, both enantiomers exhibit higher affinities for the σ₂ receptor than the racemic mixture, with this compound displaying a superior binding affinity for the σ₂ receptor. This enhanced affinity for the σ₂ receptor is believed to be a key contributor to its potent antimigratory effects.

Experimental Protocols

The determination of the sigma receptor binding affinities for this compound was achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols for such experiments.

Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for σ₁ and σ₂ receptors.

Materials:

-

Membrane Preparations: Guinea pig brain membranes or membranes from cells expressing high levels of σ₁ and σ₂ receptors.

-

Radioligands:

-

For σ₁ receptor assay: [³H]-(+)-pentazocine.

-

For σ₂ receptor assay: [³H]-DTG (1,3-di-o-tolylguanidine).

-

-

Non-specific Binding Determination:

-

For σ₁ receptor assay: Haloperidol (10 µM).

-

For σ₂ receptor assay: (+)-Pentazocine (to mask σ₁ sites) and a high concentration of a non-labeled σ₂ ligand.

-

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Filters: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL.

-

Assay Incubation:

-

In test tubes, combine the membrane preparation, the respective radioligand at a concentration near its Kₔ value, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add the appropriate non-labeled ligand at a high concentration.

-

For the σ₂ assay, include (+)-pentazocine to saturate and block the σ₁ receptors.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 120-150 minutes).

-

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Workflow for Sigma Receptor Binding Assay.

Signaling Pathways

The biological effects of this compound, particularly its antimigratory and antiangiogenic activities, are attributed to its interaction with sigma receptors. The superior binding affinity of the (S)-(-)-enantiomer for the σ₂ receptor suggests a predominant role for this subtype in mediating these effects.

Sigma-2 Receptor Signaling and Cell Migration

The σ₂ receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in the regulation of cell migration. Agonism at the σ₂ receptor by compounds like this compound is thought to interfere with signaling cascades that promote cell motility. In the context of uveal melanoma and retinal endothelial cells, this compound has been shown to inhibit cell migration stimulated by Vascular Endothelial Growth Factor-A (VEGF-A). This suggests an antagonistic interplay between the signaling pathways activated by this compound through the σ₂ receptor and those initiated by VEGF-A.

This compound and Sigma-2 Receptor Signaling.

VEGF-A Signaling in Endothelial Cells

VEGF-A is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation. It exerts its effects by binding to its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events, including the activation of the PI3K/Akt and MAPK pathways, which are crucial for cell migration and survival. The ability of this compound to counteract VEGF-A-induced cell motility suggests that its signaling through the σ₂ receptor may converge on and inhibit key components of the VEGF-A/VEGFR2 pathway.

Inhibition of VEGF-A Signaling by this compound.

Conclusion

This compound is a promising drug candidate with a well-defined sigma receptor binding profile. Its high affinity for the σ₂ receptor is a key determinant of its potent antimigratory and antiangiogenic effects. The experimental protocols for assessing its binding affinity are robust and well-established. Further research into the precise molecular mechanisms by which this compound-mediated σ₂ receptor activation antagonizes pro-migratory signaling pathways, such as that of VEGF-A, will be critical for its continued development as a novel therapeutic for uveal melanoma and other cancers characterized by aberrant angiogenesis and cell migration. This technical guide provides a foundational understanding for researchers and drug development professionals working on this and similar targeted therapies.

References

- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Haloperidol Metabolite II Valproate Ester (S)-(−)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of (S)-(-)-N-methyl-N-[1-(3,4-methylenedioxyphenyl)propan-2-yl]-2-phenylacetamide [(S)-(-)-Mrjf22]

Disclaimer: Publicly available information on the pharmacokinetics and metabolism of (S)-(-)-Mrjf22 is limited. This guide provides a summary of the available data and a discussion of the potential metabolic pathways based on the compound's structure and the known metabolism of its parent molecules.

This compound is the (S)-enantiomer of the racemic compound (±)-MRJF22. (±)-MRJF22 is a novel prodrug that combines a metabolite of haloperidol with valproic acid.[1][2] Its development is aimed at creating a multifunctional agent with potential applications in conditions like uveal melanoma.[1][3] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its further development as a therapeutic agent.

Data Presentation

The primary available quantitative data for this compound relates to its stability in chemical and biological matrices.

Table 1: Chemical and Enzymatic Stability of (±)-MRJF22 and its Enantiomers [1]

| Compound | Medium | pH | Half-life (t1/2) |

| (±)-MRJF22 | Buffer Solution | 1.3 | Stable for ~4 days |

| Buffer Solution | 7.4 | Stable for ~4 days | |

| Rat Plasma | - | 0.2 - 0.4 h | |

| Human Plasma | - | >58 h | |

| (+)-MRJF22 | Rat Plasma | - | Data not available |

| Human Plasma | - | >58 h | |

| (-)-MRJF22 | Rat Plasma | - | Data not available |

| Human Plasma | - | >58 h |

Values are presented as means ± standard deviation from three experiments where applicable.

The data indicates that while the racemic mixture and its enantiomers are chemically stable at both acidic and physiological pH, there is a significant species-dependent difference in enzymatic stability. The rapid hydrolysis in rat plasma, contrasted with the high stability in human plasma, is attributed to the vast difference in carboxylesterase content between the two species. The high stability in human plasma suggests that this compound could potentially reach its target site intact without significant premature metabolism by esterases.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the available literature.

Chemical Stability Assay

The chemical stability of (±)-MRJF22 was assessed in buffer solutions at pH 1.3 and 7.4. The compound was incubated in these solutions, and its concentration was monitored over time to determine its stability. The results indicated that the racemate was stable for approximately four days in both pH environments.

Enzymatic Stability Assay in Rat and Human Plasma

To evaluate the enzymatic stability, (±)-MRJF22 and its individual enantiomers were incubated in both rat and human plasma. The rate of hydrolysis was monitored to determine the half-life (t1/2) of the compounds. The findings revealed rapid hydrolysis in rat plasma, with a half-life of 0.2-0.4 hours, while in human plasma, the compounds were significantly more stable, with a half-life exceeding 58 hours. This difference is ascribed to the higher activity of carboxylesterases in rat plasma compared to human plasma.

Analytical Methodology

While the specific analytical method for the stability studies of this compound is not detailed in the provided search results, such studies typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the parent compound and any metabolites in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the preferred method for bioanalytical studies.

Mandatory Visualization

Caption: Workflow for chemical and enzymatic stability testing of this compound.

Metabolism of this compound

As this compound is a prodrug of a haloperidol metabolite and valproic acid, its metabolism is expected to involve the hydrolysis of the ester linkage, followed by the metabolism of the individual components.

Caption: Proposed metabolic pathway of this compound.

Expected Metabolic Pathways

-

Ester Hydrolysis: The primary metabolic step is anticipated to be the hydrolysis of the ester bond linking the haloperidol metabolite and valproic acid. This reaction is typically catalyzed by carboxylesterases present in the liver, plasma, and other tissues. As indicated by the stability studies, this process is significantly slower in humans compared to rats.

-

Metabolism of the Haloperidol Moiety: Following hydrolysis, the released haloperidol metabolite II would undergo further metabolism. The metabolism of haloperidol is extensive and involves several pathways, including:

-

Reduction: The carbonyl group of haloperidol can be reduced to form a hydroxyl metabolite.

-

Oxidative N-dealkylation: This process is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.

-

Glucuronidation: The hydroxyl group of haloperidol and its metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

-

Metabolism of the Valproic Acid Moiety: Valproic acid is also extensively metabolized in the liver through three main pathways:

-

Glucuronidation: This is a major pathway, accounting for a significant portion of valproic acid elimination, and is mediated by various UGT enzymes.

-

Mitochondrial β-oxidation: Similar to endogenous fatty acids, valproic acid can undergo β-oxidation in the mitochondria.

-

CYP-mediated oxidation: A smaller fraction of valproic acid is metabolized by cytochrome P450 enzymes, leading to various oxidized metabolites.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Haloperidol Metabolite II Valproate Ester (S)-(−)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haloperidol Metabolite II Valproate Ester this compound: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-Mrjf22: A Novel Dual-Targeting Agent for Uveal Melanoma

An In-Depth Technical Guide on a Promising Therapeutic Candidate

Executive Summary

Uveal melanoma (UM) is a rare but aggressive form of ocular cancer with a high propensity for metastasis, leading to a poor prognosis for many patients. Current therapeutic options for metastatic UM are limited, highlighting the urgent need for novel treatment strategies. (S)-(-)-Mrjf22 is a novel, multifunctional compound that has demonstrated significant potential as an anti-cancer agent in preclinical studies. This technical guide provides a comprehensive overview of the core targets, mechanism of action, and preclinical efficacy of this compound in uveal melanoma. It is intended for researchers, scientists, and drug development professionals in the field of oncology and ophthalmology.

This compound is a prodrug that combines two distinct pharmacological activities: sigma-2 (σ2) receptor agonism and histone deacetylase (HDAC) inhibition.[1][2] This dual-targeting approach is designed to attack uveal melanoma cells through multiple, synergistic pathways. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in various tumor cells and is implicated in apoptosis and autophagy.[1] HDAC inhibitors, such as valproic acid (a component of Mrjf22), are known to induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Preclinical studies utilizing the human uveal melanoma cell line 92-1 have shown that this compound exhibits potent anti-migratory effects, a crucial factor in preventing metastasis. While both enantiomers of Mrjf22, (R)-(+) and (S)-(-), along with the racemic mixture, displayed similar capabilities in reducing cell viability, the (S)-(-)-enantiomer was the most potent in inhibiting cell migration. This suggests that the anti-migratory effects are a key therapeutic benefit of this specific stereoisomer.

This document will detail the quantitative data from these preclinical studies, provide in-depth experimental protocols for the key assays performed, and present visual diagrams of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a promising therapeutic candidate for uveal melanoma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound and its related compounds on the 92-1 human uveal melanoma cell line.

Table 1: Inhibition of Cell Migration in 92-1 Uveal Melanoma Cells

| Compound | Concentration (µM) | Inhibition of Migration (%) at 48h |

| (±)-MRJF22 | 3 | ~50 |

| (R)-(+)-MRJF22 | 3 | ~60 |

| This compound | 3 | ~80 |

Data extracted from concentration-response curves in the primary literature. The (S)-(-)-enantiomer demonstrates the most potent inhibition of cell migration.

Table 2: Effect on Cell Viability in 92-1 Uveal Melanoma Cells

| Compound | Effect on Cell Viability |

| (±)-MRJF22 | Nearly identical to enantiomers |

| (R)-(+)-MRJF22 | Nearly identical to racemate and (S)-enantiomer |

| This compound | Nearly identical to racemate and (R)-enantiomer |

The study reported that both enantiomers and the racemic mixture displayed "almost identical capabilities to reduce cell viability," indicating that the primary differential effect of the (S)-(-)-enantiomer is on cell migration rather than direct cytotoxicity.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect in uveal melanoma is attributed to its dual-targeting mechanism involving the sigma-2 (σ2) receptor and histone deacetylases (HDACs).

Proposed Signaling Pathway for this compound in Uveal Melanoma

Caption: Proposed dual-action mechanism of this compound in uveal melanoma.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture

The human uveal melanoma cell line 92-1 was used for all in vitro experiments. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay for Cell Migration

This assay was performed to assess the effect of this compound on the migratory capabilities of 92-1 uveal melanoma cells.

Protocol:

-

Cell Seeding: 92-1 cells were seeded into 6-well plates and grown to confluence.

-

Wound Creation: A sterile p200 pipette tip was used to create a linear "scratch" or wound in the confluent cell monolayer.

-

Washing: The wells were gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Fresh culture medium containing the desired concentration (e.g., 3 µM) of this compound, its enantiomer, or the racemic mixture was added to the respective wells. A vehicle control (DMSO) was also included.

-

Imaging: The wounds were imaged at 0 hours and 48 hours using an inverted microscope at 4x magnification.

-

Analysis: The width of the wound was measured at multiple points at both time points. The percentage of wound closure was calculated to determine the extent of cell migration. The inhibition of migration was expressed as a percentage relative to the vehicle control.

Experimental Workflow: Wound Healing Assay

Caption: Workflow for the wound healing (scratch) assay.

Cell Viability Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay was likely used to assess the effect of the compounds on cell viability, although the specific assay was not detailed in the primary source. The general protocol is as follows:

Protocol:

-

Cell Seeding: 92-1 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound, its related compounds, or a vehicle control.

-

Incubation: The cells were incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: An MTT solution was added to each well, and the plate was incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic agent for the treatment of uveal melanoma. Its dual-targeting mechanism of action, combining σ2 receptor agonism and HDAC inhibition, offers a multi-pronged attack on cancer cell proliferation and, most notably, migration. The superior anti-migratory effects of the (S)-(-)-enantiomer highlight its potential to address the significant clinical challenge of metastasis in uveal melanoma.

Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to evaluate its efficacy and safety in in vivo models of uveal melanoma. Subsequent clinical trials will be necessary to determine its therapeutic potential in patients. The data presented in this guide provide a strong rationale for the continued development of this compound as a next-generation therapy for this devastating disease.

References

(S)-(-)-Mrjf22: A Multifunctional Agent for the Inhibition of Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. (S)-(-)-Mrjf22 is a novel compound that has demonstrated significant anti-angiogenic properties. It is the (S)-enantiomer of a prodrug that combines a sigma (σ) receptor ligand (a metabolite of haloperidol) with valproic acid, a histone deacetylase (HDAC) inhibitor.[1][2] This dual-action design allows it to target multiple pathways involved in cancer progression.

This technical guide provides a comprehensive overview of the role of this compound in inhibiting angiogenesis, with a focus on its effects on human retinal endothelial cells (HRECs). We will detail the quantitative data from key experiments, provide in-depth experimental protocols, and visualize the proposed signaling pathways.

Core Mechanism of Action

This compound exhibits a multi-faceted approach to inhibiting angiogenesis. Its effects can be broadly categorized into two mechanisms:

-

Sigma-2 (σ2) Receptor-Dependent Inhibition of Cell Migration and Tube Formation: this compound acts as a σ2 receptor agonist. This interaction is crucial for its ability to inhibit the migration of endothelial cells and their subsequent organization into capillary-like structures, both of which are fundamental steps in angiogenesis. This effect is observed in the presence of the pro-angiogenic stimulus VEGF-A.[1]

-

Sigma (σ) Receptor-Independent Cytotoxicity and Anti-proliferative Effects: The compound also reduces the viability and proliferation of endothelial cells. However, these effects appear to be independent of σ receptor signaling.[1]

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of this compound has been quantified through a series of in vitro assays on Human Retinal Endothelial Cells (HRECs). The following tables summarize the key findings.

Table 1: Effect of this compound on HREC Viability (MTT Assay)

The viability of HRECs was assessed after treatment with this compound for 24, 48, and 72 hours. The half-maximal inhibitory concentration (IC50) values are presented below.

| Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| This compound | 10.1 | 8.7 | 6.8 |

Data extracted from Barbaraci et al., 2021.[1]

Table 2: Inhibition of VEGF-A-Stimulated HREC Proliferation (Crystal Violet Assay)

HRECs were stimulated with 80 ng/mL VEGF-A to induce proliferation. The effect of this compound on this proliferation was measured after 24 hours.

| Treatment | HREC Proliferation |

| Control (untreated) | Baseline |

| VEGF-A (80 ng/mL) | ~45% increase vs. control |

| This compound (5 µM) + VEGF-A (80 ng/mL) | Complete prevention of VEGF-A-mediated proliferation |

Data extracted from Barbaraci et al., 2021.

Table 3: Inhibition of VEGF-A-Stimulated HREC Migration (Wound Healing Assay)

A wound was created in a confluent monolayer of HRECs, which were then stimulated with 80 ng/mL VEGF-A. The ability of this compound to inhibit the closure of this wound was assessed.

| Treatment | Wound Closure |

| Control (untreated) | Incomplete closure at 48h |

| VEGF-A (80 ng/mL) | Complete closure at 24h |

| This compound (5 µM) + VEGF-A (80 ng/mL) | Complete abrogation of VEGF-A-mediated migration at 48h |

Data extracted from Barbaraci et al., 2021.

Table 4: Inhibition of VEGF-A-Stimulated HREC Tube Formation (Matrigel Assay)

HRECs were seeded on Matrigel and stimulated with 80 ng/mL VEGF-A to induce the formation of capillary-like tubular structures.

| Treatment | Tube Formation (Total Tube Length) |

| Control (untreated) | Minimal tube formation |

| VEGF-A (80 ng/mL) | Significant increase in total tube length |

| This compound (5 µM) + VEGF-A (80 ng/mL) | Blocked VEGF-A-stimulated tube formation |

Data extracted from Barbaraci et al., 2021.

Signaling Pathways

VEGF-A Signaling Pathway in Angiogenesis

VEGF-A is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells. This binding triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Caption: Simplified VEGF-A signaling pathway in endothelial cells.

Proposed Mechanism of this compound Action

This compound, through its agonistic activity at the σ2 receptor (also known as TMEM97), is proposed to interfere with the downstream signaling of VEGF-A, specifically impacting cell migration and tube formation. The precise molecular intermediates in the σ2 receptor pathway that mediate this anti-angiogenic effect are a subject of ongoing research.

Caption: Proposed inhibitory action of this compound on angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-angiogenic effects.

HREC Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on Human Retinal Endothelial Cells.

Materials:

-

Human Retinal Endothelial Cells (HRECs)

-

Endothelial Cell Growth Medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HRECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 1.0, 2.5, 5.0, 10.0, and 20.0 µM) in culture medium. After 24 hours, replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the HREC Viability (MTT) Assay.

HREC Proliferation Assay (Crystal Violet Assay)

Objective: To assess the effect of this compound on VEGF-A-induced HREC proliferation.

Materials:

-

HRECs and complete growth medium

-

24-well plates

-

VEGF-A (Recombinant Human)

-

This compound stock solution

-

Crystal Violet solution (0.5% in 20% methanol)

-

Methanol (100%)

-

PBS

Procedure:

-

Cell Seeding: Seed HRECs in a 24-well plate and grow to sub-confluence.

-

Serum Starvation: Serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 1% FBS).

-

Treatment: Treat the cells with 5 µM this compound in the presence or absence of 80 ng/mL VEGF-A for 24 hours.

-

Fixation: Wash the cells with PBS and fix with 100% methanol for 10 minutes at room temperature.

-

Staining: Remove the methanol and stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

-

Washing: Wash the plates thoroughly with water to remove excess stain and allow to air dry.

-

Solubilization: Solubilize the bound dye with a suitable solvent (e.g., 10% acetic acid or methanol).

-

Quantification: Transfer the solubilized dye to a 96-well plate and measure the absorbance at 570-590 nm.

HREC Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of HRECs in response to VEGF-A.

Materials:

-

HRECs and complete growth medium

-

6-well or 12-well plates

-

200 µL pipette tips or a cell scraper

-

VEGF-A

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Cell Monolayer: Seed HRECs in plates and grow until they form a confluent monolayer.

-

Wound Creation: Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh low-serum medium containing 80 ng/mL VEGF-A and 5 µM this compound. Include appropriate controls (untreated and VEGF-A alone).

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) at the same position.

-

Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

HREC Tube Formation Assay

Objective: To determine the effect of this compound on the ability of HRECs to form capillary-like structures on Matrigel.

Materials:

-

HRECs and complete growth medium

-

96-well plates

-

Matrigel Basement Membrane Matrix (growth factor reduced)

-

VEGF-A

-

This compound stock solution

-

Inverted microscope with a camera

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HRECs and resuspend them in low-serum medium. Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.

-

Treatment: Add 80 ng/mL VEGF-A and 5 µM this compound to the respective wells.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-24 hours.

-

Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

This compound demonstrates potent anti-angiogenic activity through a dual mechanism that involves both sigma-2 receptor-dependent and -independent pathways. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, particularly in a VEGF-rich environment, highlights its potential as a therapeutic agent for angiogenesis-dependent diseases such as cancer. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

(S)-(-)-Mrjf22: A Novel Bifunctional Agent Targeting Cancer Cell Migration in Uveal Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-(-)-Mrjf22 is a novel synthetic compound that has demonstrated significant potential as an anti-cancer agent, particularly in the context of uveal melanoma (UM), a rare and aggressive form of ocular cancer. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its profound inhibitory effects on cancer cell migration. The document details the compound's mechanism of action, which involves a dual targeting of sigma-2 (σ2) receptors and histone deacetylases (HDACs). This guide furnishes researchers and drug development professionals with quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a thorough exploration of the implicated signaling pathways.

Introduction

Metastasis is the primary cause of mortality in cancer patients, and the migration of cancer cells is a critical initial step in this complex process. Uveal melanoma, despite being a rare malignancy, has a high propensity for metastasis, predominantly to the liver, leading to a poor prognosis.[1] The development of therapeutic agents that can effectively inhibit cancer cell migration is therefore a paramount objective in oncology research.

This compound is a chiral small molecule, specifically the (S)-enantiomer of a prodrug that combines the pharmacophores of a sigma (σ) receptor ligand (a metabolite of haloperidol) and a histone deacetylase (HDAC) inhibitor (valproic acid).[1] This innovative design allows for a multi-pronged attack on cancer cell motility. Research has shown that this compound exhibits superior antimigratory effects compared to its (R)-enantiomer and the racemic mixture, highlighting the stereospecificity of its biological activity.[1] This document serves as a technical resource, consolidating the available data on this compound and its impact on cancer cell migration.

Quantitative Data on Antimigratory Effects

The antimigratory potency of this compound has been quantified in the human uveal melanoma cell line 92-1. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from wound healing assays performed over a 48-hour period.

| Compound | IC50 for Migration Inhibition (µM) |

| This compound | 0.09 |

| (R)-(+)-Mrjf22 | 1.15 |

| (±)-Mrjf22 (racemic) | 4.22 |

| Data sourced from Barbaraci et al., Journal of Medicinal Chemistry, 2021.[1] |

These data clearly indicate that the (S)-enantiomer is significantly more potent in inhibiting the migration of 92-1 uveal melanoma cells, being over 12 times more active than the (R)-enantiomer and more than 46 times more active than the racemic mixture.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell migration.

Cell Culture

The human uveal melanoma cell line 92-1 is utilized for in vitro studies. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing Assay (Scratch Assay)

This assay is employed to assess two-dimensional cell migration.

Protocol:

-

Cell Seeding: 92-1 cells are seeded into 24-well plates and grown to confluence.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch (wound) in the center of the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Fresh medium containing various concentrations of this compound or control vehicle (e.g., DMSO) is added to the wells.

-

Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.

-

Data Analysis: The width of the scratch is measured at multiple points for each image. The percentage of wound closure is calculated relative to the initial scratch width. Dose-response curves are then generated to determine the IC50 value for migration inhibition.

Caption: Workflow for the wound healing assay.

Signaling Pathways Modulated by this compound

The antimigratory effect of this compound is attributed to its dual-action mechanism, targeting both sigma-2 (σ2) receptors and histone deacetylases (HDACs).

Sigma-2 (σ2) Receptor Pathway

This compound acts as a σ2 receptor agonist. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating tumor cells. Agonism at the σ2 receptor has been linked to the inhibition of cancer cell migration. While the precise downstream signaling cascade initiated by this compound in uveal melanoma cells is still under investigation, studies on other σ2 receptor agonists in different cancer types suggest the involvement of the PI3K-AKT-mTOR pathway. Activation of the σ2 receptor may lead to a decrease in the phosphorylation of key proteins in this pathway, ultimately inhibiting cell motility.

Caption: Proposed σ2 receptor signaling pathway.

Histone Deacetylase (HDAC) Inhibition Pathway

The valproic acid moiety of this compound functions as an HDAC inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and the modulation of various signaling pathways. In the context of cell migration, HDAC inhibitors have been shown to affect the expression and activity of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility. For instance, HDAC inhibition can modulate the PI3K/AKT/GSK-3β signaling pathway, which in turn can regulate the expression of transcription factors like Snail that are critical for EMT.

Caption: Proposed HDAC inhibition signaling pathway.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-metastatic therapies for uveal melanoma and potentially other cancers. Its dual-targeting mechanism, potent antimigratory activity, and stereospecific effects make it a compelling subject for further investigation. Future research should focus on elucidating the precise downstream signaling events following σ2 receptor activation and HDAC inhibition by this compound in uveal melanoma cells. In vivo studies are also warranted to evaluate its efficacy and safety in preclinical models of metastatic uveal melanoma. The comprehensive data and protocols presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this promising compound into clinical applications.

References

Preclinical Profile of (S)-(-)-Mrjf22: A Novel Dual-Targeting Agent in Oncology

A Technical Guide for Researchers and Drug Development Professionals

(S)-(-)-Mrjf22 , a novel prodrug, has emerged as a promising candidate in preclinical oncology research, particularly for the treatment of uveal melanoma. This molecule uniquely combines a sigma (σ) receptor ligand (a derivative of haloperidol metabolite II) with a histone deacetylase (HDAC) inhibitor (valproic acid)[1]. This dual-targeting approach aims to simultaneously modulate distinct oncogenic pathways, offering a multi-pronged attack on cancer cell proliferation and migration. This in-depth technical guide summarizes the key preclinical findings, details the experimental methodologies employed, and visualizes the intricate signaling pathways and experimental workflows.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been primarily evaluated through in vitro studies on human uveal melanoma (UM 92-1) and human retinal endothelial cells (HRECs). The following tables present a consolidated view of the quantitative data from these investigations.

| Cell Line | Assay | Compound | IC50 (µM) | Time Point |

| UM 92-1 | Cell Viability (MTT) | This compound | ~5 | 72h |

| UM 92-1 | Cell Viability (MTT) | (R)-(+)-Mrjf22 | ~5 | 72h |

| UM 92-1 | Cell Viability (MTT) | (±)-Mrjf22 | ~5 | 72h |

| HRECs | Cell Viability (MTT) | This compound | ~10 | 72h |

| HRECs | Cell Viability (MTT) | (R)-(+)-Mrjf22 | ~10 | 72h |

| HRECs | Cell Viability (MTT) | (±)-Mrjf22 | ~10 | 72h |

Table 1: In Vitro Cytotoxicity of Mrjf22 Enantiomers. The data indicates that both enantiomers and the racemic mixture of Mrjf22 exhibit comparable cytotoxic effects on both uveal melanoma and retinal endothelial cells.

| Cell Line | Assay | Compound | Concentration | % Inhibition of Migration | Time Point |

| UM 92-1 | Wound Healing | This compound | 3 µM | Not explicitly quantified, but described as the "highest antimigratory effects" | 48h |

| UM 92-1 | Wound Healing | (R)-(+)-Mrjf22 | 3 µM | Less effective than this compound | 48h |

| UM 92-1 | Wound Healing | (±)-Mrjf22 | 3 µM | Less effective than this compound | 48h |

| HRECs | Wound Healing | This compound | 5 µM | Significant inhibition | 48h |

| HRECs | Wound Healing | (R)-(+)-Mrjf22 | 5 µM | Significant inhibition | 48h |

| HRECs | Wound Healing | (±)-Mrjf22 | 5 µM | Significant inhibition | 48h |

Table 2: In Vitro Anti-migratory Effects of Mrjf22 Enantiomers. While quantitative percentages for UM 92-1 cells were not detailed in the primary literature, this compound demonstrated superior anti-migratory properties compared to the (R)-(+)-enantiomer and the racemic mixture[1].

Experimental Protocols

A thorough understanding of the methodologies is crucial for the interpretation and replication of preclinical findings. The following are detailed protocols for the key experiments conducted in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Human uveal melanoma (UM 92-1) cells or Human Retinal Endothelial Cells (HRECs) are seeded into 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

-

Compound Treatment: this compound, (R)-(+)-Mrjf22, and (±)-Mrjf22 are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds, and a vehicle control (medium with the solvent at the same final concentration) is also included.

-

Incubation with Compound: The plates are incubated for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.

Wound Healing (Migration) Assay

This assay is used to assess the effect of a compound on cell migration.

-

Cell Seeding: UM 92-1 cells or HRECs are seeded into 6-well plates and grown to form a confluent monolayer.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch (a "wound") across the center of the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove any detached cells.

-

Compound Treatment: Fresh culture medium containing the desired concentration of this compound or control vehicle is added to the wells.

-

Image Acquisition (Time 0): Images of the scratch are captured immediately after treatment using a phase-contrast microscope. This serves as the baseline (0-hour time point).

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator.

-

Image Acquisition (Time Points): Images of the same scratch area are captured at various time points (e.g., 24 and 48 hours) to monitor the migration of cells into the wound area.

-

Data Analysis: The width of the scratch at different time points is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated by comparing the wound width at each time point to the initial width at time 0.

Signaling Pathways and Experimental Workflows

The dual-targeting nature of this compound engages multiple signaling cascades critical for cancer cell survival and metastasis.

Proposed Signaling Pathway of this compound in Uveal Melanoma

This compound is hypothesized to exert its anti-cancer effects through the simultaneous modulation of sigma receptors and inhibition of histone deacetylases.

Figure 1: Proposed dual-targeting mechanism of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel anti-cancer agent like this compound follows a structured workflow to establish its efficacy and mechanism of action.

Figure 2: A generalized workflow for the preclinical assessment of this compound.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-(-)-Mrjf22

Introduction

(S)-(-)-Mrjf22 is the (S)-enantiomer of a multifunctional prodrug designed to target key pathways in cancer progression, particularly in uveal melanoma.[1][2][3][4] It combines the pharmacophores of a sigma (σ) receptor ligand (a metabolite of haloperidol) and a histone deacetylase (HDAC) inhibitor (valproic acid) into a single molecule.[1] This dual-action approach aims to simultaneously modulate angiogenesis and cell proliferation, two critical processes in tumor growth and metastasis. Research has indicated that the racemic mixture, (±)-MRJF22, exhibits promising antiangiogenic properties. The asymmetric synthesis of the individual enantiomers allows for the investigation of their specific contributions to the overall therapeutic effect, with this compound demonstrating particularly potent antimigratory effects in endothelial and tumor cells. This document provides a detailed protocol for the enantioselective synthesis of this compound.

Chemical Structures

-

Starting Material: 4-chloro-1-(4-fluorophenyl)butan-1-one

-

Key Intermediate: (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol

-

Final Product: this compound

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the synthesis and characterization of this compound and its corresponding (R)-enantiomer.

| Compound | Optical Rotation [α]D (c=1.0, CHCl3) | Enantiomeric Excess (ee) |

| This compound [(-)-1] | -26.0° | 95.4% |

| (R)-(+)-Mrjf22 [(+)-1] | +24.8° | 92% |

Data sourced from

Experimental Protocols

This protocol is divided into three main stages:

-

Enantioselective reduction of the starting ketone.

-

Nucleophilic substitution to introduce the piperidine moiety.

-

Esterification to attach the valproic acid side chain.

Materials and Reagents

-

4-chloro-1-(4-fluorophenyl)butan-1-one

-

(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Cl)

-

Tetrahydrofuran (THF), anhydrous

-

Diethanolamine (DEA)

-

Diethyl ether (Et2O)

-

4-(4-chlorophenyl)hydroxypiperidine

-

Potassium bicarbonate (KHCO3)

-

Dimethylformamide (DMF), anhydrous

-

2-propylpentanoyl chloride (Valproyl chloride)

-

Standard laboratory glassware and equipment for organic synthesis

-

Chromatography supplies for purification

-

Chiral HPLC column (e.g., Chiralcel OJ-RH) for ee determination

Protocol 1: Synthesis of (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol [(-)-3]

-

To a solution of 4-chloro-1-(4-fluorophenyl)butan-1-one (2) in anhydrous tetrahydrofuran (THF), add (-)-diisopinocampheylchloroborane ((-)-DIP-Cl).

-

Maintain the reaction mixture at -25 °C for 16 hours to facilitate the stereoselective reduction.

-

After the incubation period, add diethanolamine (DEA) to the reaction mixture.

-

The mixture is then stirred at room temperature in diethyl ether (Et2O).

-

The resulting intermediate, (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol [(-)-3], is then used in the subsequent step without further purification.

Protocol 2: Synthesis of (S)-(-)-HP-mII [(-)-4]

-

Combine the intermediate [(-)-3] with 4-(4-chlorophenyl)hydroxypiperidine and potassium bicarbonate (KHCO3) in anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80 °C and maintain for 24 hours to effect nucleophilic substitution.

-

Upon completion, the product, (S)-(-)-HP-mII [(-)-4], is isolated and purified using appropriate chromatographic techniques.

Protocol 3: Synthesis of this compound [(-)-1]

-

Dissolve the purified (S)-(-)-HP-mII [(-)-4] in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-propylpentanoyl chloride to the cooled solution.

-

Allow the reaction to proceed for 3 hours, gradually warming to room temperature.

-

Upon completion, the final product, this compound [(-)-1], is purified by chromatography.

-

The enantiomeric excess of the final product is determined by high-performance liquid chromatography (HPLC) using a Chiralcel OJ-RH column.

Visualizations

Experimental Workflow

Caption: Asymmetric synthesis workflow for this compound.

Signaling Pathway Context

Caption: Proposed mechanism of action for this compound.

References

- 1. Haloperidol Metabolite II Valproate Ester (S)-(−)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloperidol Metabolite II Valproate Ester this compound: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (S)-(-)-Mrjf22 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Mrjf22 is the levorotatory enantiomer of a novel multifunctional agent designed to target key pathways in cancer progression, particularly in uveal melanoma (UM).[1][2][3] Structurally, it is a prodrug that combines a sigma (σ) ligand, a metabolite of haloperidol, with the histone deacetylase (HDAC) inhibitor valproic acid.[1][2] This unique combination allows this compound to exert potent anti-cancer effects through a dual mechanism of action. In vitro studies have demonstrated its efficacy in reducing cell viability and, most notably, in inhibiting cell migration, a critical process in cancer metastasis. These application notes provide a summary of the key findings and detailed protocols for in vitro experiments involving this compound.

Mechanism of Action

This compound exerts its biological effects through the modulation of sigma receptors and histone deacetylase activity. It acts as a:

-

Sigma-1 (σ1) Receptor Antagonist: The antagonism of the σ1 receptor is primarily associated with the anti-migratory effects of the compound.

-

Sigma-2 (σ2) Receptor/TMEM97 Agonist: Agonism at the σ2 receptor, also known as Transmembrane Protein 97 (TMEM97), is linked to the induction of apoptosis and the inhibition of cell proliferation.

-

Histone Deacetylase (HDAC) Inhibitor: As a prodrug, this compound releases valproic acid, a known HDAC inhibitor, which can induce cell cycle arrest and contribute to the overall anti-cancer activity.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds on Cell Viability (IC50, µM)

| Compound | Cell Line | 24h | 48h | 72h |

| This compound | HREC | 10.1 | - | 6.8 |

| (R)-(+)-Mrjf22 | HREC | 9.8 | - | 4.4 |

| (±)-Mrjf22 | HREC | 10.5 | - | 10.1 |

| This compound | 92-1 (UM) | - | 4.45 | - |

| (R)-(+)-Mrjf22 | 92-1 (UM) | - | 4.95 | - |

| (±)-Mrjf22 | 92-1 (UM) | - | 5.46 | - |

HREC: Human Retinal Endothelial Cells; UM: Uveal Melanoma. Data extracted from literature.

Table 2: In Vitro Efficacy of this compound and Related Compounds on Cell Migration (IC50, µM)

| Compound | Cell Line | 48h |

| This compound | 92-1 (UM) | 0.09 |

| (R)-(+)-Mrjf22 | 92-1 (UM) | 1.15 |

| (±)-Mrjf22 | 92-1 (UM) | 4.22 |

(UM: Uveal Melanoma). Data extracted from literature, highlighting the potent anti-migratory effect of the (S)-enantiomer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells, such as the 92-1 uveal melanoma cell line.

Materials:

-

92-1 uveal melanoma cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed 92-1 cells into 96-well plates at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 1.0 µM to 20.0 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

-

92-1 uveal melanoma cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed 92-1 cells into 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Scratch Creation: Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations using a microscope at low magnification (e.g., 10x).

-

Incubation: Incubate the plates at 37°C and 5% CO2.

-

Image Acquisition (Time Points): Capture images of the same locations at regular intervals (e.g., 24 and 48 hours) to monitor the closure of the scratch.

-

Data Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time for each treatment group. This can be done using image analysis software like ImageJ.

Visualizations

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the wound healing (scratch) assay.

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for (S)-(-)-Mrjf22 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Mrjf22 is a promising compound with potential applications in cancer therapy, particularly in uveal melanoma.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cell viability using the MTT assay. Additionally, it outlines the putative signaling pathways through which this compound may exert its cytotoxic effects.

This compound is a prodrug that combines a sigma-1 (σ1) receptor antagonist/sigma-2 (σ2) receptor agonist with a histone deacetylase (HDAC) inhibitor, valproic acid.[1][2] This multi-target approach is designed to induce cell death in cancer cells through various mechanisms. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay for this compound

This protocol is designed for adherent cells cultured in 96-well plates.

Materials and Reagents

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Target adherent cell line (e.g., uveal melanoma cell line 92-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Formazan Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Suggested concentrations for an initial screen could range from 1.0 µM to 20.0 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells in medium only).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium containing the compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 150 µL of the formazan solubilization solution (e.g., DMSO) to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis

-